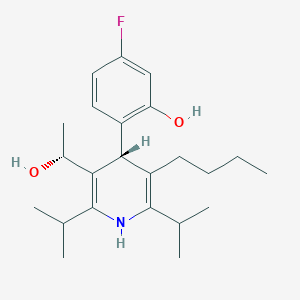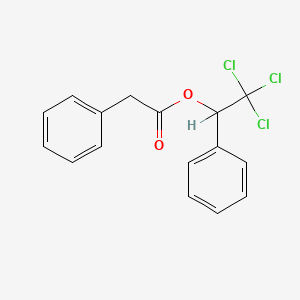
Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a trichloro-substituted phenylethyl group. Its molecular formula is C16H13Cl3O2, and it is often used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester typically involves the esterification of benzeneacetic acid with 2,2,2-trichloro-1-phenylethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can enhance the compound’s binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that further modulate biological functions.
Comparison with Similar Compounds
- Benzeneacetic acid, 2-phenylethyl ester
- Benzeneacetic acid, phenylmethyl ester
- Phenylacetic acid, 2,2,2-trichloroethyl ester
Comparison: Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester is unique due to the presence of the trichloro group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher reactivity and specificity in certain reactions, making it valuable in specialized applications.
Properties
CAS No. |
65416-22-0 |
|---|---|
Molecular Formula |
C16H13Cl3O2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-phenylethyl) 2-phenylacetate |
InChI |
InChI=1S/C16H13Cl3O2/c17-16(18,19)15(13-9-5-2-6-10-13)21-14(20)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
XBNCLGQQXMCUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
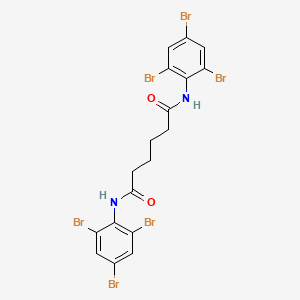
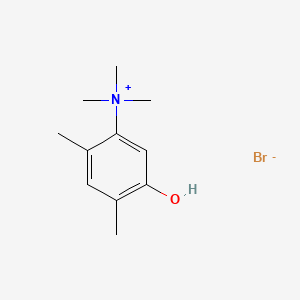
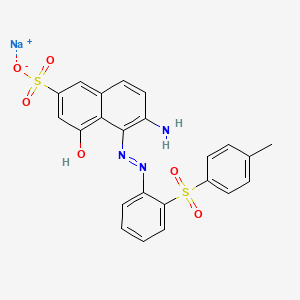
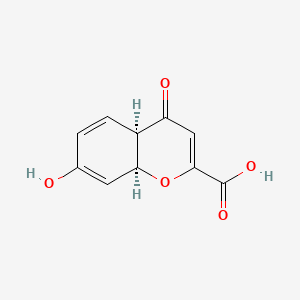
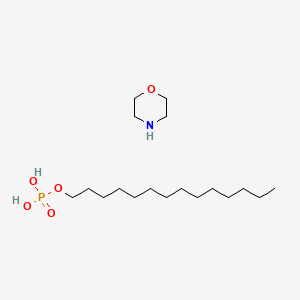
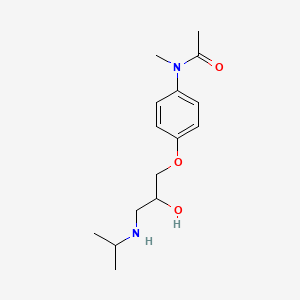

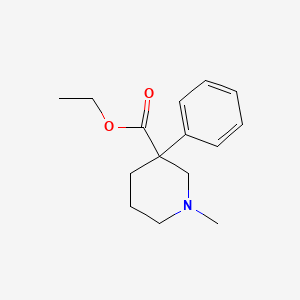
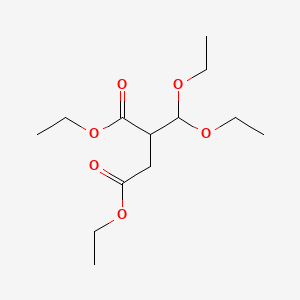
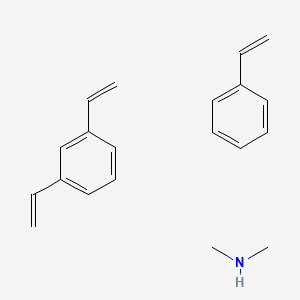
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
